4-imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2(1H)-quinazolinethione
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Overview
Description
4-Imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2(1H)-quinazolinethione is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This particular compound features a unique structure with a thienylmethyl group, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2(1H)-quinazolinethione typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of the Thienylmethyl Group: The thienylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable thienylmethyl halide.
Dimethoxylation: The methoxy groups are usually introduced through methylation reactions using methanol and a strong acid catalyst.
Formation of the Imino and Thione Groups: The imino and thione functionalities are typically introduced through reactions with thiourea or similar reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, 4-imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2(1H)-quinazolinethione may exhibit interesting pharmacological properties. It could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Medicine
In medicine, derivatives of this compound could be developed as therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2(1H)-quinazolinethione would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The thienylmethyl group may enhance its binding affinity or specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
4-Imino-6,7-dimethoxyquinazoline: Lacks the thienylmethyl group, which may reduce its biological activity.
3-(2-Thienylmethyl)-2(1H)-quinazolinethione: Lacks the dimethoxy groups, potentially altering its chemical reactivity and biological properties.
4-Imino-3,4-dihydro-2(1H)-quinazolinethione: Lacks both the thienylmethyl and dimethoxy groups, which may significantly impact its overall properties.
Uniqueness
The presence of both the thienylmethyl and dimethoxy groups in 4-imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2(1H)-quinazolinethione makes it unique
Properties
IUPAC Name |
4-amino-6,7-dimethoxy-3-(thiophen-2-ylmethyl)quinazoline-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c1-19-12-6-10-11(7-13(12)20-2)17-15(21)18(14(10)16)8-9-4-3-5-22-9/h3-7H,8,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGHPOFVHXRCBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(N(C(=S)N=C2C=C1OC)CC3=CC=CS3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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